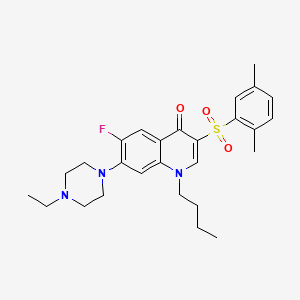

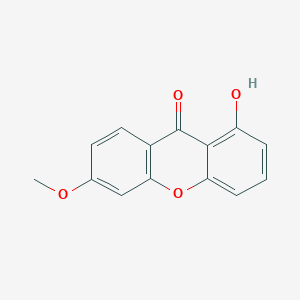

1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles widely studied for their diverse biological activities and applications in medicinal chemistry. Compounds similar to "1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one" often exhibit antibacterial, antitubercular, and various pharmacological properties due to their complex structures incorporating sulfonyl and piperazine groups (Goueffon et al., 1981).

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent modifications to incorporate the piperazine and butyl groups. One common method for synthesizing quinoline derivatives is through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone derivatives with various carbonyl compounds in the presence of acidic or basic catalysts (Suresh et al., 2014).

Molecular Structure Analysis

Quinoline derivatives like the mentioned compound are characterized by their rigid planar structures, which contribute to their biological activity. The presence of the sulfonyl group adds to the molecule's polarity and can affect its binding affinity to biological targets. Molecular modeling and crystallography studies can provide insights into the precise geometry and electronic distribution, critical for understanding the compound's interactions at the molecular level (Grunewald et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives can participate in various chemical reactions, including nucleophilic substitution, oxidation, and halogenation. The sulfonyl group can undergo reactions with nucleophiles, while the piperazine moiety offers sites for further functionalization. These reactions are crucial for modifying the compound's chemical properties and enhancing its pharmacological profile (Zhu et al., 2016).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and stability, are influenced by its molecular structure. The presence of fluorine and sulfonyl groups can increase the compound's polarity, affecting its solubility in organic solvents and water. These properties are essential for the compound's formulation and delivery in potential applications (Qi et al., 2008).

Chemical Properties Analysis

The chemical behavior of quinoline derivatives in biological systems is a key area of study. These compounds often exhibit strong interactions with enzymes, receptors, and DNA, mediated by their molecular structure. The sulfonyl and piperazine groups play significant roles in these interactions, contributing to the compound's overall biological activity and pharmacokinetics (Umemoto et al., 2010).

Scientific Research Applications

Synthetic Applications

Quinoline derivatives are extensively explored for their utility in synthesizing polyhydroquinoline derivatives, which are of significant interest due to their pharmacological properties. For instance, Brønsted Acid Ionic Liquid [(CH2)4SO3HMIM][HSO4] has been employed as a novel catalyst for the one-pot synthesis of Hantzsch polyhydroquinoline derivatives, demonstrating the versatility of quinoline compounds in facilitating efficient synthetic routes (Heravi et al., 2010). Similarly, the preparation and utilization of novel nanosized N-sulfonated Brönsted acidic catalysts have been documented for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, underscoring the role of sulfonyl groups in advancing green chemistry (Goli-Jolodar et al., 2016).

Biological Activity

Quinoline and sulfonamide derivatives have been evaluated for their antimicrobial properties. For instance, some N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and screened for antimicrobial and antifungal activities, with certain compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016). This suggests potential pharmaceutical applications of similar compounds in developing new antimicrobial agents.

Material Science

The unique optical properties of quinoline derivatives make them suitable for applications in material science, such as in the creation of fluorescent dyes and luminescent materials. For example, Ir(III) complexes with quinoline components have demonstrated tunable emissions and mechanoluminescence, offering potential applications in data security protection and as smart luminescent materials (Song et al., 2016).

properties

IUPAC Name |

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN3O3S/c1-5-7-10-31-18-26(35(33,34)25-15-19(3)8-9-20(25)4)27(32)21-16-22(28)24(17-23(21)31)30-13-11-29(6-2)12-14-30/h8-9,15-18H,5-7,10-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAFIPOCVPIAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)